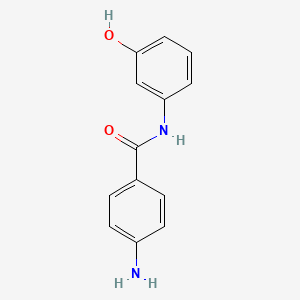![molecular formula C20H34N2O2 B5963064 7-(Cyclohexylmethyl)-2-(oxan-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5963064.png)
7-(Cyclohexylmethyl)-2-(oxan-4-yl)-2,7-diazaspiro[4.5]decan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Cyclohexylmethyl)-2-(oxan-4-yl)-2,7-diazaspiro[45]decan-6-one is a complex organic compound characterized by its spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Cyclohexylmethyl)-2-(oxan-4-yl)-2,7-diazaspiro[4.5]decan-6-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable diol and a ketone.
Introduction of the cyclohexylmethyl group: This step often involves a nucleophilic substitution reaction where a cyclohexylmethyl halide reacts with the spirocyclic intermediate.
Oxan-4-yl group incorporation: This is typically done through an etherification reaction using an appropriate oxan-4-yl precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-pressure reactors for cyclization and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
7-(Cyclohexylmethyl)-2-(oxan-4-yl)-2,7-diazaspiro[4.5]decan-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-(Cyclohexylmethyl)-2-(oxan-4-yl)-2,7-diazaspiro[4.5]decan-6-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions due to its unique structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 7-(Cyclohexylmethyl)-2-(oxan-4-yl)-2,7-diazaspiro[4.5]decan-6-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-one: Similar spirocyclic structure but lacks the cyclohexylmethyl and oxan-4-yl groups.
1,4-Cyclohexanedione monoethylene acetal: Another spirocyclic compound with different functional groups.
Uniqueness
7-(Cyclohexylmethyl)-2-(oxan-4-yl)-2,7-diazaspiro[4.5]decan-6-one is unique due to its combination of the cyclohexylmethyl and oxan-4-yl groups, which confer specific chemical properties and potential biological activities not found in similar compounds.
Propiedades
IUPAC Name |
7-(cyclohexylmethyl)-2-(oxan-4-yl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O2/c23-19-20(10-12-22(16-20)18-7-13-24-14-8-18)9-4-11-21(19)15-17-5-2-1-3-6-17/h17-18H,1-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJUKLGSMOVTOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCCC3(C2=O)CCN(C3)C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{[2-(5-ethyl-3-methyl-4-isoxazolyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B5962983.png)


![3-(2-Methoxyphenyl)-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5963003.png)
![5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-N-[1-(3-methoxyphenyl)ethyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5963006.png)
![ethyl 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate](/img/structure/B5963046.png)

![(3E)-1,5-Dimethyl-3-(2-{5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazin-1-ylidene)-2,3-dihydro-1H-indol-2-one](/img/structure/B5963060.png)
![3-hydroxy-1-(4-isopropylbenzyl)-3-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-2-piperidinone](/img/structure/B5963072.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[1-(1-methylpyrazol-4-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B5963076.png)
![N-{[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B5963080.png)
![3-[2-(1-azepanyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone](/img/structure/B5963088.png)
![1-(3-chloro-4-methylphenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5963095.png)
![1-(1H-pyrazol-5-ylmethyl)-N-[3-(tetrazol-1-yl)phenyl]piperidine-3-carboxamide](/img/structure/B5963101.png)
